N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and benzoyl groups. Common reagents used in these reactions include various amines, acids, and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors .
Chemical Reactions Analysis
N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include acids, bases, and various organic solvents. .
Scientific Research Applications
N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved stability and conductivity
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)piperazine derivatives: These compounds share a similar core structure but differ in their functional groups.
Pyrimidine-based compounds: These include various derivatives with different substituents on the pyrimidine ring.
Benzoyl-substituted piperazines: These compounds have similar piperazine and benzoyl groups but differ in their overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H27N5O2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C24H27N5O2/c1-17-4-6-19(7-5-17)23(30)28-12-14-29(15-13-28)24-25-18(2)16-22(27-24)26-20-8-10-21(31-3)11-9-20/h4-11,16H,12-15H2,1-3H3,(H,25,26,27) |
InChI Key |
KZPABCQTCRZALU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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